molecular formula C10H9N3 B1437486 1,5-Dimethyl-1H-indazole-3-carbonitrile CAS No. 1015846-71-5

1,5-Dimethyl-1H-indazole-3-carbonitrile

Cat. No.: B1437486
CAS No.: 1015846-71-5
M. Wt: 171.2 g/mol
InChI Key: WWGCSCSQWJXPNB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core substituted with methyl groups at positions 1 and 5 and a cyano (-CN) group at position 3. Indazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility. However, as of 2025, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, as indicated in product listings .

Properties

IUPAC Name

1,5-dimethylindazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCSCSQWJXPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651009
Record name 1,5-Dimethyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-71-5
Record name 1,5-Dimethyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,5-Dimethyl-1H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10N4
  • CAS Number : 1015846-71-5
  • Molecular Weight : 186.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.3
A549 (lung cancer)10.8

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study assessed the compound's effects on various human cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at G2/M phase.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Binding Affinity Studies

Molecular docking studies have been performed to assess the binding affinity of this compound with various biological targets. The results indicate strong interactions with:

Target Protein Binding Energy (kcal/mol) Reference
Protein Kinase B (AKT)-9.2
Cyclin-dependent Kinase 2-8.7

These interactions suggest a mechanism through which the compound may exert its biological effects.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including 1,5-dimethyl-1H-indazole-3-carbonitrile. For instance, compounds based on the indazole scaffold have been evaluated for their efficacy against various cancer cell lines.

  • Mechanism of Action : The compound acts by inhibiting specific kinases involved in cancer cell proliferation. Notably, certain derivatives have shown IC50 values in the nanomolar range against leukemia cells, indicating strong antiproliferative effects .
Compound Cell Line IC50 (μM)
This compoundHL600.014
Other derivativesK5626.50

Kinase Inhibition

Indazoles are increasingly recognized as potent kinase inhibitors. The structure of this compound allows it to interact with various kinases implicated in cancer and other diseases.

  • FGFR Inhibition : A series of indazole derivatives were synthesized and tested for their ability to inhibit Fibroblast Growth Factor Receptor (FGFR). Some compounds exhibited IC50 values as low as 2.9 nM, showcasing their potential as targeted cancer therapies .
Kinase IC50 (nM)
FGFR12.9
Bcr-Abl0.014

Anti-inflammatory Properties

The indazole scaffold is also associated with anti-inflammatory activity. Compounds containing this structure have been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial in managing inflammation-related disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of indazole derivatives for their pharmacological properties:

  • Study on Aurora Kinases : A study demonstrated that certain indazole derivatives selectively inhibited Aurora A and B kinases with IC50 values ranging from 0.015 to 0.026 μM, indicating their potential use in cancer treatment .
  • IDO1 Inhibition : Research has shown that some indazole derivatives exhibit significant inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. One compound showed an IC50 value of 5.3 μM .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Functional Groups Molecular Formula Key Applications/Studies Reference
This compound Indazole 1,5-dimethyl; 3-cyano Cyano (-CN) C₁₀H₉N₃ Discontinued (research chemical)
Isobutyl 1-pentyl-1H-indazole-3-carboxylate Indazole 1-pentyl; 3-carboxylate ester Ester (-COOR) C₁₇H₂₄N₂O₂ Forensic analysis reference standard
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile Pyrazole 1,5-diphenyl; 4-benzoyl; 3-cyano Cyano (-CN), Ketone C₂₄H₁₇N₃O Crystal structure and XRD studies
1,5-Dimethyl-1H-indole-3-carboxylic acid methyl ester Indole 1,5-dimethyl; 3-methyl ester Ester (-COOCH₃) C₁₃H₁₅NO₂ Unspecified (chemical synthesis)

Key Observations:

Core Heterocycle Differences :

  • Indazole (benzene fused to pyrazole) in the target compound vs. pyrazole () and indole (benzene fused to pyrrole, ). The indazole/pyrazole systems offer greater π-electron deficiency compared to indole, influencing reactivity and binding interactions .
  • The pyrazole derivative in incorporates bulky substituents (benzoyl, diphenyl), which enhance crystallinity and enable detailed XRD analysis, unlike the simpler dimethyl groups in the target compound .

However, the pyrazole derivative’s additional benzoyl group may sterically hinder such interactions . Carboxylate esters (e.g., in ) enhance lipophilicity, making Isobutyl 1-pentyl-1H-indazole-3-carboxylate suitable for forensic applications requiring chromatographic detection (UV/Vis λmax: 301 nm) .

Substituent Effects :

  • Methyl groups in the target compound likely improve metabolic stability compared to the pentyl chain in , which may increase bioavailability but reduce thermal stability .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1,5-dimethyl-1H-indazole-3-carbonitrile typically proceeds through:

  • Construction of the indazole core or modification of existing indazole derivatives.
  • Introduction of methyl groups at the 1- and 5-positions.
  • Installation of the cyano group at the 3-position.

The synthetic routes often involve multi-step sequences including nitrosation, ring closure, alkylation, and cyanation reactions with careful control of reaction conditions to optimize yield and regioselectivity.

Key Preparation Methods

Nitrosation of Indoles to Access Indazole Intermediates

A prominent approach starts from substituted indoles, which undergo nitrosation under mildly acidic conditions to form 1H-indazole-3-carboxaldehydes, key intermediates for further functionalization. This reaction involves:

  • Nitrosation at the C3 position of indole to form an oxime intermediate.
  • Water addition and ring opening.
  • Ring closure to yield the indazole-3-carboxaldehyde.

This method is highly versatile and can accommodate a variety of functional groups, including electron-rich and electron-deficient indoles. Reaction temperature and slow addition techniques are critical to minimizing side reactions such as dimer formation, which reduce yields.

Table 1: Optimization of Nitrosation Reaction Conditions

Entry Substrate Type Temp (°C) Addition Method Yield (%) Notes
1 Electron-rich indole 25 Acid to indole mixture 5 Low yield, dimer formation
2 Electron-rich indole 0 Slow indole addition 40 Improved yield, less dimer
3 5-Bromo-indole 0 Slow indole addition 72 High yield
4 Electron-deficient 50 Slow indole addition 78-96 Best yields with halogenated

Q & A

Q. What are the common synthetic routes for 1,5-Dimethyl-1H-indazole-3-carbonitrile?

The synthesis typically involves cyclization and nitrile functionalization. For example, a modified approach using dimethylformamide (DMF) and thionyl chloride (SOCl₂) under controlled temperatures (0–5°C) can yield nitrile derivatives via dehydration of amide intermediates . Cross-coupling reactions, such as those involving NaH and propargyl bromides in DMF, have also been employed for structurally similar indazole carbonitriles .

Reaction Step Conditions Yield Reference
Amide dehydrationDMF/SOCl₂, 0–5°C, 2 hours~70%
PropargylationNaH/DMF, room temperature, 12 hours~85%

Q. How is the compound characterized post-synthesis?

Characterization combines spectroscopic and crystallographic methods:

  • NMR/IR/UV-Vis : Confirms functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹ in IR) and electronic transitions .
  • X-ray diffraction (XRD) : SHELX software is widely used for crystal structure determination, providing bond lengths and angles critical for verifying molecular geometry .

Q. What purification techniques are recommended for this compound?

Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for removing impurities. Column chromatography with silica gel and ethyl acetate/hexane gradients is also used for derivatives .

Q. What safety protocols should be followed during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.
  • Store under inert gas (argon/nitrogen) at –20°C to prevent degradation .
  • Employ spark-free equipment and anti-static measures due to potential flammability .

Advanced Research Questions

Q. How can computational methods predict electronic properties of this compound?

Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy functional models electron density and local kinetic energy, enabling prediction of reactivity sites and HOMO-LUMO gaps. Basis sets like 6-31G* are recommended for accuracy .

Parameter Value (DFT) Application
HOMO-LUMO gap~4.2 eVReactivity prediction
Electron density mappingActive site identification

Q. How do substituent modifications influence biological activity?

Introducing electron-withdrawing/donating groups at the indazole core alters π-stacking and hydrogen-bonding interactions. For example, adding pyridine fragments (as in 1H-pyrrolo[2,3-b]pyridines) enhances binding to enzymatic targets . SAR studies should include:

  • In vitro assays : Measure IC₅₀ against target enzymes.
  • Crystallographic analysis : Resolve ligand-protein interactions .

Q. What challenges arise in crystallizing this compound?

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, especially with high-resolution data .
  • Disorder : Optimize slow evaporation in dichloromethane/hexane mixtures to improve crystal quality .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalyst screening : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) improve yields in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nitrile stability .

Q. What strategies assess environmental and metabolic stability?

  • LogP measurements : Determine lipophilicity using HPLC (C18 columns).
  • CYP450 inhibition assays : Monitor metabolite formation via LC-MS to evaluate metabolic pathways .

Notes

  • Data Sources : Excludes non-academic platforms (e.g., benchchem.com ).
  • Methodological Rigor : Combines experimental (e.g., SHELX ) and computational (e.g., DFT ) approaches.
  • Safety : Protocols derived from analogous indazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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